molecular formula C9H12N2O2 B2904732 methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate CAS No. 2156772-42-6

methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate

Cat. No. B2904732
CAS RN: 2156772-42-6
M. Wt: 180.207
InChI Key: GRGCGCNJYIZXFH-UHFFFAOYSA-N
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Description

“Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C9H12N2O2. It is related to the “3-Methyl-1H-pyrazole-5-carboxylic acid” and “Methyl 1H-pyrazole-3-carboxylate” compounds .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are highly valued in organic synthesis due to their versatility. Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate can serve as a starting material for the synthesis of various pyrazole derivatives. These derivatives have been extensively studied and documented for their significant importance in research and applications, particularly in the pharmaceutical and agricultural sectors .

Medicinal Chemistry

In medicinal chemistry, pyrazoles are known as versatile scaffolds often used as precursors for more complex heterocyclic systems. They exhibit tautomerism, which may influence their reactivity and, consequently, the biological activities of targets bearing a pyrazole moiety. Understanding the structure/reactivity relationships in these compounds is crucial for designing synthetic methods and developing pharmaceuticals .

Inhibition of D-Amino Acid Oxidase

This compound: has been identified as a potent and selective inhibitor of D-amino acid oxidase (DAO), which is an enzyme that protects cells from oxidative stress induced by D-Serine. This inhibition is particularly relevant for preventing formalin-induced tonic pain .

Herbicidal Activity

The compound has shown promise in the field of agriculture, particularly as a herbicide. It has been used to synthesize herbicide candidates with excellent inhibition effects on barnyard grass in greenhouse experiments. This application highlights the potential of This compound in developing new, effective herbicides .

Tautomerism and Structural Analysis

The tautomeric and conformational preferences of pyrazoles, including This compound , are of utmost relevance. Investigations into the structure of pyrazoles that unravel these preferences are essential for a deeper understanding of structure/reactivity relationships in this class of heterocycles .

Development of New Synthetic Methods

The compound is also instrumental in the development of new synthetic methods for accessing the pyrazole moiety. These methods include utilizing transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes. The advancement of methodologies and applications of pyrazole derivatives is a key area of research .

properties

IUPAC Name

methyl 5-cyclobutyl-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8-5-7(10-11-8)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGCGCNJYIZXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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